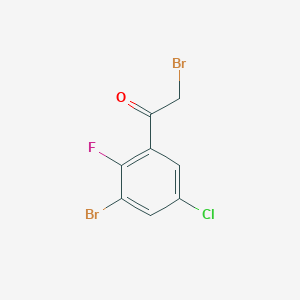

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Description

BenchChem offers high-quality 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZOGBUBSPFSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, a halogenated aromatic ketone of significant interest as a versatile building block in medicinal and materials chemistry. We present a robust, two-step synthetic pathway commencing with a Friedel-Crafts acylation of a substituted benzene ring, followed by a selective alpha-bromination. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a full suite of analytical techniques for structural verification and purity assessment. Emphasis is placed on the rationale behind methodological choices, potential challenges, and critical safety protocols, reflecting field-proven insights for researchers in drug development and organic synthesis.

Introduction and Strategic Importance

Phenacyl bromides (α-bromoacetophenones) are a class of highly valuable organic intermediates, primarily owing to the two reactive sites within their structure: the electrophilic carbonyl carbon and the α-carbon, which is susceptible to nucleophilic substitution.[1][2] This dual reactivity makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds, such as thiazoles, imidazoles, and quinoxalines, many of which form the core scaffolds of pharmacologically active molecules.[3][4][5]

The target molecule, 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, is of particular strategic importance. Its polysubstituted aromatic ring, featuring a unique combination of bromine, chlorine, and fluorine atoms, offers a nuanced platform for molecular design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms provide vectors for further functionalization through cross-coupling reactions. This guide provides the foundational knowledge for the reliable synthesis and rigorous characterization of this promising synthetic intermediate.

Synthetic Strategy and Experimental Protocols

The synthesis of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is most efficiently achieved through a two-step sequence. The core logic involves first constructing the requisite acetophenone skeleton via electrophilic aromatic substitution, followed by the introduction of the α-bromine.

Overall Synthetic Workflow

The pathway begins with the Friedel-Crafts acylation of 1-bromo-3-chloro-5-fluorobenzene, followed by the alpha-bromination of the resulting ketone intermediate.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Friedel-Crafts Acylation to Synthesize 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone

Scientific Rationale: The Friedel-Crafts acylation is a classic and effective method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion.[8][9] This ion is then attacked by the π-electron system of the benzene ring. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing poly-acylation.[10]

Detailed Experimental Protocol:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler leading to a scrubber). Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.2 equivalents). Add a suitable dry solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the AlCl₃ suspension. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Step 2: Alpha-Bromination to Synthesize 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Scientific Rationale: The α-position of a ketone is acidic and can be enolized under acidic conditions. This enol form readily reacts with electrophiles like molecular bromine. The reaction is often performed in acetic acid, which serves as both a solvent and a catalyst for enolization.[11] This method provides a direct and high-yielding route to α-bromoketones.

Detailed Experimental Protocol:

-

Reagent Charging: Dissolve the purified 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone (1.0 equivalent) from Step 1 in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Add a solution of bromine (Br₂, 1.05 equivalents) in glacial acetic acid dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A slight excess of bromine is used to ensure complete conversion. The evolution of HBr gas will be observed.

-

Reaction Progression: Stir the reaction at room temperature for 1-3 hours after the addition is complete. Monitor the reaction by TLC.[12]

-

Work-up: Once the reaction is complete, slowly pour the mixture into a large volume of cold water with stirring. The product, being insoluble in water, will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any residual HBr.

-

Purification: The crude 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product as a crystalline solid.[13]

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide. A combination of spectroscopic and physical methods should be employed.

Analytical Workflow

The confirmation process follows a logical sequence, starting with crude reaction monitoring and culminating in detailed structural analysis and purity verification of the final product.

Caption: A logical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data based on known spectral information for analogous substituted phenacyl bromides.[3][14]

| Analytical Technique | Expected Observations |

| Appearance | White to off-white crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR (CDCl₃) | ~4.45 ppm (s, 2H): Characteristic singlet for the -C(=O)CH₂ Br protons. ~7.5-7.9 ppm (m, 2H): Two aromatic protons, exhibiting splitting patterns consistent with the substitution. |

| ¹³C NMR (CDCl₃) | ~189-192 ppm: Carbonyl carbon (C =O). ~155-160 ppm (d): Aromatic carbon attached to Fluorine (C -F), showing a large C-F coupling constant. ~115-140 ppm: Other aromatic carbons. ~30-32 ppm: Methylene carbon (-C H₂Br). |

| FT-IR (KBr) | ~1700 cm⁻¹: Strong absorption for the carbonyl (C=O) stretch. ~1200-1250 cm⁻¹: C-F bond stretch. ~600-800 cm⁻¹: C-Cl and C-Br bond stretches. |

| Mass Spectrometry | M⁺, [M+2]⁺, [M+4]⁺: Characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The exact mass should correspond to the molecular formula C₈H₄Br₂ClFO. |

Safety, Handling, and Storage

CAUTION: Phenacyl bromides and their derivatives are potent lachrymators and are corrosive to the skin, eyes, and respiratory tract.[15][16] All handling must be performed with extreme care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a full-length lab coat, and chemical splash goggles with a face shield.[17]

-

Ventilation: All operations involving this compound, especially its synthesis and handling in solid or solution form, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[18]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[18] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[15]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Applications and Future Outlook

The utility of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide lies in its role as a versatile synthon. It is an excellent starting material for Hantzsch thiazole synthesis, reacting with thioureas or thioamides to produce highly substituted 2-aminothiazole derivatives.[3] These scaffolds are of high interest in drug discovery programs targeting a range of diseases. Furthermore, the halogenated phenyl ring is primed for subsequent modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the rapid diversification of molecular libraries. This positions the title compound as a valuable tool for generating novel chemical entities for biological screening and materials science applications.

References

- PHENACYL BROMIDE CAS NO 70-11-1 MATERIAL SAFETY D

- Phenacyl bromide. Apollo Scientific.

- phenacyl bromide. Organic Syntheses Procedure.

- Phenacyl bromide 109980 - Safety D

- 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide. Smolecule.

- SAFETY DATA SHEET - Phenacyl Bromide. TCI Chemicals.

- a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. LOCKSS.

- Phenacyl bromide. SpectraBase.

- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALU

- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.

- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed.

- Friedel Crafts Acylation And Alkyl

- Friedel–Crafts reaction. Wikipedia.

- Ethanone, 2-broMo-1-(3,5-dichlorophenyl)

- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Semantic Scholar.

- Metal-free C(sp3)

- (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.

- 3'-Bromo-6'-chloro-2'-fluorophenacyl bromide. Aceschem.

- Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Benchchem.

- 3-Bromo-5-chloro-2-fluorobenzoic acid. Sigma-Aldrich.

- Friedel-Crafts Acyl

- EAS Reactions (3)

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

- (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.

- Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. PrepChem.com.

- Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol. Benchchem.

- United States P

- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

Sources

- 1. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Mechanism of action of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide as an alkylating agent

Mechanism of Action: 3'-Bromo-5'-chloro-2'-fluorophenacyl Bromide as a Covalent Alkylating Probe

Executive Summary

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (CAS: 1804382-39-5) is a highly specialized

Its primary mechanism of action is the

Chemical Basis of Reactivity

The efficacy of this compound as an alkylating agent is governed by two structural components: the electrophilic warhead (

The Electrophilic Warhead

The

Electronic Tuning by Ring Substituents

The specific substitution pattern (3'-Br, 5'-Cl, 2'-F) is not arbitrary; it significantly enhances reactivity compared to unsubstituted phenacyl bromide:

-

Inductive Withdrawal (-I Effect): All three halogens are electron-withdrawing.

-

2'-Fluoro (Ortho): Being closest to the carbonyl, the fluorine atom exerts a strong inductive effect, pulling electron density away from the carbonyl carbon. This increases the polarization of the carbonyl, which inductively destabilizes the

-carbon, lowering the activation energy for nucleophilic attack. -

3'-Bromo & 5'-Chloro (Meta): These substituents further decrease the electron density of the aromatic ring. This prevents the phenyl ring from donating electron density (via resonance) to stabilize the carbonyl, thereby maintaining high electrophilicity at the warhead.

-

-

Steric & Lipophilic Properties: The 2'-Fluoro substituent is small enough to avoid steric clashes in many binding pockets (unlike an ortho-iodo group) while providing a specific dipole for potential hydrogen bonding interactions. The 3'-Br and 5'-Cl significantly increase the logP (lipophilicity), facilitating membrane permeability in cell-based assays.

Mechanism of Action: Alkylation

The core mechanism is a bimolecular nucleophilic substitution (

Reaction Pathway

-

Nucleophilic Recognition: The reagent enters the protein binding pocket, guided by hydrophobic interactions with the tri-halogenated ring.

-

Activation: The target residue (e.g., Cysteine-SH) must be in its deprotonated thiolate form (

) to be sufficiently nucleophilic. This is often facilitated by the local pKa environment of the active site. -

Transition State: The thiolate attacks the

-carbon. As the -

Irreversible Modification: The bromide ion is expelled, resulting in a stable thioether linkage. This covalent bond permanently inhibits the enzyme or tags the protein.

Mechanistic Diagram (DOT)

Caption: Kinetic pathway of cysteine alkylation via

Target Specificity & Biological Applications

While phenacyl bromides are often termed "non-specific" alkylators, the 3'-Bromo-5'-chloro-2'-fluorophenacyl derivative exhibits "directed" reactivity due to its structural complexity.

| Target Class | Residue | Mechanism of Interaction |

| Cysteine Proteases | Cysteine (Active Site) | The halogenated ring mimics peptide substrates, positioning the |

| Kinases | Cysteine (Hinge/Loop) | Targets non-catalytic cysteines in the ATP-binding pocket. The 2'-F and 5'-Cl provide unique vectors for selectivity against off-targets. |

| GPCRs | Histidine/Cysteine | Used in affinity labeling to map ligand-binding sites via allosteric pockets. |

Experimental Protocols

Warning: This compound is a potent lachrymator and skin irritant. All procedures must be performed in a fume hood.

Preparation & Solubility

-

Solvent: Dissolve in 100% anhydrous DMSO. Avoid protic solvents (ethanol/methanol) for stock solutions to prevent solvolysis.

-

Stock Concentration: Prepare a 10–50 mM stock.

-

Storage: Aliquot and store at -20°C under nitrogen/argon. Stable for 3–6 months if kept dry.

Labeling Workflow (In Vitro)

-

Buffer Selection: Use HEPES or Tris-HCl (pH 7.0–7.5). Avoid buffers with strong nucleophiles (e.g.,

-mercaptoethanol, DTT) during the reaction phase. -

Incubation:

-

Add protein (1–10

M) to buffer. -

Add reagent (10–100

M, typically 10x excess). -

Incubate at 25°C for 30–60 minutes.

-

-

Quenching: Stop the reaction by adding excess DTT (10 mM) or Glutathione. This scavenges unreacted bromide.

-

Analysis: Assess modification via Intact Protein LC-MS (mass shift of +251.48 Da - HBr = +170.4 Da approx. adduct mass depending on precise isotope calculation).

Experimental Workflow Diagram (DOT)

Caption: Step-by-step protocol for covalent labeling of protein targets.

Safety & Stability

-

Hydrolysis Risk: In aqueous buffers at pH > 8.0, the

-bromo ketone is susceptible to hydrolysis, forming the corresponding -

Photostability: Protect from light. Halogenated aromatics can undergo photodehalogenation under intense UV exposure.

-

Toxicity: Causes severe skin burns and eye damage (H314).[1]

References

-

Apollo Scientific. (2024). Product Data Sheet: 2-Bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone (CAS 1804382-39-5).[1][2] Retrieved from

- Singh, J., et al. (2011). The chemistry and biological activity of alpha-haloketones. Chemical Reviews. (General mechanism reference for phenacyl bromides).

-

BLD Pharm. (2024).[2] Compound 2092624-18-3 and derivatives.[2] Retrieved from

- Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. (Contextual grounding for haloketone mechanism).

Sources

Harnessing the Reactivity of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide: A Multifaceted Tool in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of halogens has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] α-Haloketones, in particular, represent a class of highly versatile intermediates and pharmacophores due to their dual electrophilic centers.[4][5] This guide delves into the specific potential of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, a uniquely substituted phenacyl bromide, as a powerful tool for researchers, scientists, and drug development professionals. We will explore its inherent chemical reactivity, plausible synthetic routes, and its potential applications as a covalent inhibitor, a scaffold for complex heterocyclic synthesis, and a chemical probe for target discovery. This document serves as a practical and theoretical resource, providing not only conceptual frameworks but also detailed experimental protocols to empower innovation at the bench.

Introduction: The Strategic Advantage of a Polysubstituted Phenacyl Bromide

Phenacyl bromides are a well-established class of organic intermediates, prized for their utility in constructing biologically active molecules.[6][7][8] The core structure features a ketone and an α-bromine, creating two adjacent electrophilic sites ripe for reaction. The true power of this scaffold, however, lies in the customizability of the aromatic ring.

The subject of this guide, 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide, is distinguished by a specific trisubstitution pattern on its phenyl ring. Each halogen contributes uniquely to the molecule's profile:

-

2'-Fluoro: The highly electronegative fluorine atom can profoundly influence the molecule's electronic properties, pKa, and metabolic stability.[9] Its presence can enhance binding affinity through favorable electrostatic interactions and block sites of metabolic oxidation.[2][3]

-

3'-Bromo and 5'-Chloro: These larger halogens primarily increase lipophilicity, which can improve membrane permeability. They also provide additional vectors for potential interactions within a protein binding pocket and can serve as synthetic handles for further diversification.

This unique combination of substituents on a reactive phenacyl bromide core makes it a compelling candidate for several advanced medicinal chemistry applications.

Synthesis and Physicochemical Properties

The synthesis of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide can be logically achieved from its corresponding acetophenone precursor. The α-bromination of acetophenones is a classic and reliable transformation in organic synthesis.[10]

Proposed Synthetic Pathway

The most direct route involves the selective bromination of the methyl group of 3'-Bromo-5'-chloro-2'-fluoroacetophenone. This precursor can be synthesized from commercially available starting materials like 3-Bromo-5-chloro-2-fluorobenzoic acid.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: α-Bromination of 3'-Bromo-5'-chloro-2'-fluoroacetophenone

Causality: This protocol utilizes molecular bromine with a Lewis acid catalyst (AlCl₃) in an ethereal solvent.[10] The ether helps to moderate the reactivity of the bromine, while the AlCl₃ activates the carbonyl group, facilitating enolization and subsequent electrophilic attack by bromine on the α-carbon. N-Bromosuccinimide (NBS) with a radical initiator is an alternative, often milder, method.[11]

-

Preparation: In a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 3'-Bromo-5'-chloro-2'-fluoroacetophenone in anhydrous diethyl ether.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath and add a catalytic amount of anhydrous aluminum chloride (approx. 0.05 eq).

-

Bromination: Add a solution of 1.0 equivalent of molecular bromine in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0 °C and stir vigorously. The disappearance of the bromine color indicates the reaction is proceeding.

-

Work-up: Once the addition is complete and the bromine color has faded, allow the reaction to stir for an additional 30 minutes. Carefully quench the reaction by the slow addition of cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure phenacyl bromide.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | ~330.38 g/mol | Based on the atomic weights of its constituent atoms (C₈H₄Br₂ClFO).[12] |

| LogP (Lipophilicity) | 3.5 - 4.5 | The presence of three halogens (two large, one small) significantly increases lipophilicity compared to unsubstituted phenacyl bromide. |

| Reactivity | High | The α-bromoketone is a potent electrophile, susceptible to nucleophilic attack. The electron-withdrawing halogens on the ring may further enhance this reactivity.[4] |

Potential Application I: Targeted Covalent Enzyme Inhibition

Covalent inhibitors have experienced a renaissance in drug discovery, offering benefits like enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[13][14][15] The α-haloketone moiety is a "warhead" capable of forming a permanent covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within an enzyme's active site.[16][17]

Mechanism of Action

The primary mechanism involves the nucleophilic attack by a deprotonated cysteine residue (thiolate) on the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion in an Sₙ2 reaction. This results in an irreversible thioether linkage, permanently inactivating the enzyme.

Caption: Mechanism of irreversible covalent inhibition by a phenacyl bromide.

Why 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a Promising Candidate:

-

Targeted Reactivity: The α-bromoketone provides the necessary electrophilicity for covalent bond formation.[18]

-

Selectivity through Recognition: The substituted phenyl ring acts as a "guidance system".[13] The specific pattern of halogens can form unique non-covalent interactions (e.g., halogen bonds, hydrophobic interactions) with the target protein, ensuring that the covalent reaction only occurs with high affinity binders. This is key to minimizing off-target toxicity, a historical concern with covalent drugs.[17]

-

Application to "Undruggable" Targets: Covalent inhibition can be effective against targets with shallow or transient binding pockets, such as certain kinases or proteases, where non-covalent inhibitors struggle to achieve sufficient residence time.[15]

Experimental Protocol: Screening for Covalent Inhibition

Trustworthiness: This protocol uses a well-established method involving a fluorescent substrate and pre-incubation to differentiate covalent from reversible inhibition. The time-dependent loss of activity after dilution is a hallmark of an irreversible mechanism.

-

Target Selection: Choose a model enzyme with a known catalytic cysteine, such as Papain or a specific cysteine protease relevant to a disease area.

-

Assay Setup: Prepare a buffer solution appropriate for the enzyme's optimal activity. Use a fluorogenic substrate that releases a fluorescent product upon cleavage by the enzyme.

-

Pre-incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (e.g., 0.1 µM to 50 µM) for different time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Data Acquisition: Measure the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to the enzyme activity.

-

Data Analysis: Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in activity that is not reversed upon dilution is indicative of irreversible covalent inhibition. Calculate the apparent second-order rate constant (k_inact/K_i) to quantify the inhibitor's efficiency.

Potential Application II: Scaffold for Heterocyclic Synthesis

Phenacyl bromides are workhorse reagents for the synthesis of a vast array of heterocyclic compounds, which form the core of over 90% of modern pharmaceuticals.[7][19][20] The dual electrophilic nature of the phenacyl bromide allows it to react with binucleophiles to form rings in a predictable manner.

Hantzsch Thiazole Synthesis

One of the most prominent applications is the Hantzsch synthesis of thiazoles, a privileged scaffold in medicinal chemistry found in anticancer, antibacterial, and antiviral agents.[21] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scientificupdate.com [scientificupdate.com]

- 12. aceschem.com [aceschem.com]

- 13. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 17. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution Reactions with 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Abstract: This comprehensive guide provides detailed experimental conditions and protocols for performing nucleophilic substitution reactions with 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide. This versatile α-bromo ketone serves as a critical building block for the synthesis of a wide array of heterocyclic compounds and pharmaceutical intermediates.[1] We delve into the mechanistic underpinnings of its reactivity, explore the influence of its unique substitution pattern, and offer field-tested protocols for its reaction with various nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic workflows.

Introduction and Reagent Overview

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a highly functionalized α-haloketone. Its structure is primed for reactivity, featuring a potent electrophilic carbon center adjacent to a carbonyl group and an excellent bromide leaving group. The presence of three distinct halogen atoms on the phenyl ring—bromo, chloro, and fluoro—enhances its utility by providing multiple points for potential downstream modification while also modulating the reactivity of the primary alkylating site.

The core utility of this reagent lies in its function as a powerful alkylating agent.[2][3] The α-carbon is susceptible to attack by a wide range of nucleophiles, making it an ideal precursor for creating complex molecular architectures. Phenacyl bromides, in general, are key intermediates in the synthesis of biologically active molecules, including various five- and six-membered heterocyclic compounds.[1][4]

Key Structural Features and Reactivity:

-

Electrophilic α-Carbon: The carbon atom bonded to the bromine is the primary site for nucleophilic attack.

-

Carbonyl Activation: The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon through inductive effects and stabilizes the transition state of the substitution reaction.[5] This makes α-halo ketones particularly reactive in S\N2 reactions.

-

Aromatic Ring Substituents: The electron-withdrawing effects of the bromo, chloro, and fluoro substituents on the phenyl ring further increase the partial positive charge on the α-carbon, promoting nucleophilic attack.[6]

-

Steric Considerations: The fluorine atom at the ortho (2') position can introduce steric hindrance, which may slightly diminish the reaction rate compared to un-substituted or para/meta-substituted analogs.[6][7] This is a critical factor to consider when selecting reaction conditions.

Mechanistic Pathway: The S\N2 Reaction

Nucleophilic substitution at the α-carbon of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide proceeds predominantly through a bimolecular (S\N2) mechanism.[8][9] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[10]

Key Characteristics of the S\N2 Mechanism:

-

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the phenacyl bromide substrate and the nucleophile.[11][12]

-

Stereochemistry: The reaction occurs via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[13] While the α-carbon in this specific molecule is not a stereocenter, this geometric constraint is fundamental to the S\N2 mechanism.

-

Transition State: A high-energy transition state is formed where the α-carbon is transiently bonded to both the incoming nucleophile and the outgoing bromide.[8] The carbonyl group helps to delocalize the developing negative charge in the transition state, which accelerates the reaction compared to a standard alkyl halide.[5]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 9. savemyexams.com [savemyexams.com]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. SN2 Reaction Mechanism [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Use of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in the synthesis of novel heterocyclic compounds

Application Note & Protocols

Topic: Use of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in the Synthesis of Novel Heterocyclic Compounds

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Phenacyl Bromides in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug discovery. The strategic introduction of halogens, particularly fluorine, into these scaffolds can profoundly enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[1][2]

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a highly functionalized and versatile building block designed for the efficient synthesis of novel, poly-halogenated heterocyclic compounds. Its core structure features two key reactive sites:

-

An α-bromoketone moiety: This is a potent electrophile, primed for classical cyclocondensation reactions with a wide range of nucleophilic partners to form various five- and six-membered rings.[3][4][5]

-

A tri-substituted phenyl ring: The presence of bromo, chloro, and fluoro substituents offers a unique electronic and steric profile. These halogens are not merely passive decorations; they are critical for modulating the physicochemical properties of the final heterocyclic products and can serve as synthetic handles for further diversification via cross-coupling reactions.

This guide provides detailed protocols and mechanistic insights for leveraging 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in the synthesis of high-value thiazole and imidazole derivatives, which are prominent cores in numerous FDA-approved drugs.[6][7]

Synthesis of 2-Amino-4-arylthiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and high-yielding method for constructing the thiazole ring.[3][4] It involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[3][4] This reaction is a cornerstone of heterocyclic chemistry due to its reliability and the significant biological activities of the resulting 2-aminothiazole products, which include anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]

Reaction Mechanism and Rationale

The reaction proceeds through a well-established multi-step pathway.[3][11]

-

Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a strong nucleophile, attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion. This forms an isothiouronium salt intermediate.[3][11]

-

Tautomerization & Cyclization: Following a tautomerization, the imine nitrogen attacks the carbonyl carbon in an intramolecular fashion.[11]

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[3]

The choice of a protic solvent like ethanol or methanol facilitates the proton transfer steps involved in tautomerization and dehydration. The reaction is typically heated to provide the necessary activation energy for the cyclization and dehydration steps.[3]

Visualization of the Hantzsch Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Detailed Experimental Protocol

Materials:

-

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (1.0 eq)

-

Thiourea (1.2 eq)

-

Absolute Ethanol (approx. 5-10 mL per mmol of phenacyl bromide)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, and filtration flask.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (e.g., 1.00 g, 2.99 mmol, 1.0 eq).

-

Add thiourea (0.27 g, 3.59 mmol, 1.2 eq) to the flask.

-

Add absolute ethanol (20 mL) as the solvent. The reagents may not fully dissolve initially.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexane). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 50 mL of a saturated aqueous sodium bicarbonate solution while swirling. This neutralizes the hydrobromic acid (HBr) byproduct and aids in precipitating the product.[3]

-

Continue to stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with generous portions of deionized water (to remove inorganic salts) and a small amount of cold ethanol (to remove any unreacted thiourea).

-

Dry the collected solid under vacuum or in a desiccator to obtain the crude product. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Results & Data

The procedure is expected to yield the target 2-aminothiazole derivative with high purity.

| Compound Name | Molecular Formula | Expected Yield | Appearance |

| 2-Amino-4-(3-bromo-5-chloro-2-fluorophenyl)thiazole | C₉H₅BrClFN₃S | 85-95% | Off-white solid |

Characterization data for the product would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its structure and purity.

Synthesis of 1,2,4-Trisubstituted Imidazoles

The imidazole ring is another critical heterocycle in medicinal chemistry. While the classic Debus-Radziszewski synthesis uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a highly effective modern variation involves the condensation of an α-haloketone with an amidine.[12][13][14] This approach provides direct access to 1,2,4-trisubstituted imidazoles, which are valuable scaffolds in drug development.[15] The use of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide in this synthesis yields imidazoles with a unique halogenation pattern, offering potential for novel biological activities.[1]

Reaction Mechanism and Rationale

-

Initial Condensation (SN2): The reaction initiates with the nucleophilic attack of one of the amidine's nitrogen atoms on the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion.

-

Intramolecular Cyclization: The second nitrogen atom of the resulting intermediate then attacks the carbonyl carbon to form a five-membered ring.

-

Dehydration/Aromatization: The cyclic intermediate subsequently undergoes dehydration, leading to the formation of the stable, aromatic imidazole ring.

Using a base like potassium bicarbonate is crucial to neutralize the HBr generated during the reaction, which would otherwise protonate the amidine, rendering it non-nucleophilic.[14] A solvent system like aqueous THF is effective as it can solubilize both the polar amidine salt and the less polar α-haloketone.[14]

Visualization of the Imidazole Synthesis Pathway

Caption: Key steps in the synthesis of a trisubstituted imidazole from an α-haloketone.

Detailed Experimental Protocol

Materials:

-

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (1.0 eq)

-

Amidine hydrochloride salt (e.g., Benzamidine HCl) (1.1 eq)

-

Potassium bicarbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amidine hydrochloride (e.g., 1.1 eq) and potassium bicarbonate (2.5 eq) in a mixture of THF and water (e.g., 2:1 ratio). Stir for 10-15 minutes to neutralize the hydrochloride and liberate the free amidine base.

-

In a separate flask, dissolve 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (1.0 eq) in a minimal amount of THF.

-

Add the solution of the phenacyl bromide dropwise to the stirring amidine solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 66-70°C) and monitor by TLC. The reaction is typically complete in 3-6 hours.

-

Cool the reaction mixture to room temperature. Most of the THF can be removed under reduced pressure using a rotary evaporator.

-

Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude imidazole can be purified by column chromatography on silica gel or by recrystallization.

Applications and Future Directions

The halogenated thiazole and imidazole scaffolds synthesized from 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide are of significant interest to drug development professionals.

-

2-Aminothiazoles: This class of compounds is known for a wide range of biological activities, including roles as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules.[6][16][17] The specific halogenation pattern of the phenyl ring can be exploited to fine-tune binding interactions with target proteins.

-

Fluorinated Imidazoles: Imidazole-containing drugs are prevalent, and the inclusion of fluorine can enhance their therapeutic profile.[1][2] For instance, fluorinated imidazoles have been investigated as potential inhibitors of liver cancer cell proliferation.[15]

The bromo-substituent on the final heterocyclic products serves as a valuable synthetic handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Conclusion

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide is a powerful and versatile reagent for the synthesis of novel, poly-halogenated heterocyclic compounds. The established protocols for Hantzsch thiazole synthesis and imidazole formation are efficient, high-yielding, and provide access to molecular scaffolds with high potential in medicinal chemistry and drug discovery. The unique combination of reactive sites and substituents makes this compound an invaluable tool for researchers aiming to develop next-generation therapeutics.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Kumar, A., Sharma, T., Jyoti, Singh, B., Kataria, R., Singh, J., & Kumar, V. (2024). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Taylor & Francis Online. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Kumar, A., Sharma, T., Jyoti, Singh, B., Kataria, R., Singh, J., & Kumar, V. (2024). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Semantic Scholar. Available from: [Link]

-

YouTube. synthesis of thiazoles. (2019). Available from: [Link]

-

Ait Mammar, M., Djerourou, A., Hamdi, M., & Rachedi, Y. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available from: [Link]

-

Royal Society of Chemistry. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. RSC Advances. Available from: [Link]

-

Zhang, M., Chen, Z., & Chen, M. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. Available from: [Link]

-

Al-Ostath, A., Al-Qaisi, J., & El-Abadelah, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

-

ResearchGate. Synthesis of fluorinated imidazoles. Available from: [Link]

-

Scribd. Debus-Radziszewski Imidazole Synthesis. Available from: [Link]

-

YouTube. Debus Radzisewski Imidazole Synthesis. (2021). Available from: [Link]

-

ResearchGate. The Debus–Radziszewski imidazole synthesis. Available from: [Link]

-

ResearchGate. (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Available from: [Link]

-

Roy, K., & Sanford, K. (2021). Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. Synthesis of Fluorinated Imidazole[4,5f][3][17]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). Available from: [Link]

-

Farag, A. M., Kandeel, M. M., & Abd-Almawgood, A. I. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. Available from: [Link]

-

Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available from: [Link]

- Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

PubChem. 3-Bromo-5-chloro-2-fluorobenzenamine. Available from: [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]

-

Organic Syntheses. guanidoacetic acid. Available from: [Link]

-

ResearchGate. Reaction of thiourea derivative 115 with bromine. Available from: [Link]

-

Royal Society of Chemistry. Isothiourea-mediated asymmetric Michael-lactonisation of trifluoromethylenones: a synthetic and mechanistic study. Chemical Science. Available from: [Link]

-

International Journal of New Chemistry. Reaction between Thiouracil derivatives and Chloroasetic acid in gas and soluble phases:A theoretical study. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide as an irreversible inhibitor for enzyme kinetics studies

Application Note: Kinetic Characterization & Site-Specific Mapping of 3'-Bromo-5'-chloro-2'-fluorophenacyl Bromide (BCFPB)

Executive Summary

This guide details the experimental framework for utilizing 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFPB) as an irreversible covalent probe for enzyme kinetics and active site mapping.

Phenacyl bromides are classic

-

Electronic Tuning: The electron-withdrawing nature of the halogens (Br, Cl, F) enhances the electrophilicity of the

-carbon, increasing reactivity toward nucleophiles (Cysteine thiols, Histidine imidazoles). -

Specificity Profiling: The unique substitution pattern provides a distinct steric footprint, allowing researchers to probe the hydrophobic pockets of target enzymes (e.g., proteases, kinases) for selectivity beyond simple reactivity.

This document provides a self-validating workflow to determine the inactivation efficiency (

Chemical Mechanism & Safety

Mechanism of Action:

BCFPB acts via an

Safety Advisory:

-

Hazard: BCFPB is a potent lachrymator and skin irritant. It mimics the behavior of tear gas agents.

-

Handling: All solid weighing must occur in a chemically resistant glovebox or a high-velocity fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

-

Quenching: Residual compound must be quenched with 5% cysteine or glutathione solution before disposal.

Protocol A: Determination of and (Kitz-Wilson Analysis)

This protocol utilizes the continuous assay method (or discontinuous aliquoting) to determine the affinity (

Experimental Design

We employ a Time-Dependent Inhibition (TDI) assay. Unlike reversible inhibitors,

Reagents:

-

Target Enzyme: Final concentration 10–50 nM (must be

). -

Substrate: At

concentration (to ensure competition is measurable but signal is high). -

BCFPB Stock: 100 mM in 100% DMSO.

-

Buffer: HEPES or Tris (pH 7.4). Avoid DTT or

-ME; use TCEP if a reducing agent is strictly required, as it is less nucleophilic.

Step-by-Step Workflow

-

Preparation: Prepare 6 concentrations of BCFPB (e.g., 0, 0.1, 0.5, 1, 5, 10

M) by serial dilution in assay buffer (max DMSO 1%). -

Incubation (The Reaction):

-

Mix Enzyme and BCFPB.

-

Start timer.

-

At specific time points (

= 0, 2, 5, 10, 20, 30 min), remove an aliquot.

-

-

Activity Measurement:

-

Dilute the aliquot 50-fold into a solution containing the Substrate.

-

Measure the initial velocity (

) of the enzymatic reaction immediately. -

Note: The large dilution prevents further inhibition and jump-starts the substrate reaction.

-

-

Data Processing:

-

Calculate the % Remaining Activity for each time point relative to the DMSO control.

-

Plot ln(% Remaining Activity) vs. Time for each inhibitor concentration.

-

The slope of each line is

(observed inactivation rate).

-

Data Analysis (Kitz-Wilson Plot)

Construct a secondary plot of

-

Equation:

-

y-intercept:

(Inverse of max inactivation rate). -

x-intercept:

(Negative inverse of affinity constant).

Interpretation:

-

High Efficiency: A high

ratio ( -

Saturation Kinetics: If the plot is linear and intersects the y-axis, it confirms a two-step mechanism (binding followed by reaction). If it passes through the origin (infinite

), the reaction is too fast to distinguish binding from alkylation (bimolecular collision limit).

Protocol B: Active Site Mapping via LC-MS/MS

To validate that BCFPB is targeting the intended catalytic residue (and not non-specifically "painting" the protein surface), peptide mapping is required.

Workflow Diagram

Figure 1: Proteomic workflow for identifying the BCFPB modification site. The parallel control arm is essential to distinguish intrinsic modifications from inhibitor adducts.

Mass Shift Calculation

For the search engine (Mascot, Sequest, MaxQuant), you must define a custom variable modification.

-

Formula of BCFPB:

-

Leaving Group: Bromide (

) -

Lost from Protein: Proton (

) from Cysteine thiol. -

Added Moiety:

(The 3-bromo-5-chloro-2-fluorophenacyl group). -

Monoisotopic Mass Calculation:

-

Start with BCFPB MW.

-

Subtract MW of Br (78.9183 Da).

-

Note: Most software adds the mass to the residue. Since the residue loses H (1.0078 Da), the "Delta Mass" setting in software = MW(Adduct) - MW(H).

-

Approximate Delta Mass: ~250 Da (Exact mass must be calculated based on specific isotopes of Br/Cl/F).

-

Critical Check: Look for the specific isotope pattern of the adduct. The presence of 1 Bromine and 1 Chlorine in the adduct will create a distinct isotopic envelope (M, M+2, M+4) that confirms the presence of the inhibitor.

-

Protocol Steps

-

Incubation: Incubate Enzyme (5

M) with BCFPB (50 -

Quench & Denature: Add 8M Urea to stop the reaction and unfold the protein.

-

Reduction: Add TCEP (5 mM). Do not use DTT if excess BCFPB is still present, though urea usually prevents further reaction.

-

Capping: Add Iodoacetamide (IAM) to block unmodified cysteines. This is crucial.

-

Result: Unmodified Cys = Carbamidomethylated (+57 Da). Modified Cys = Phenacyl adduct (+~250 Da).

-

-

Digestion: Dilute Urea to <1M and add Trypsin (1:50 ratio). Digest overnight.

-

Analysis: Run on C18 RP-HPLC coupled to ESI-MS/MS.

-

Validation: Locate the peptide in the Control sample (Carbamidomethylated). Locate the corresponding peptide in the Treated sample with the specific mass shift and hydrophobicity shift (phenacyl groups usually increase retention time).

Summary of Key Parameters

| Parameter | Description | Method of Determination |

| Dissociation constant of the non-covalent complex.[1][2] | Kitz-Wilson Plot (x-intercept).[3] | |

| Rate constant of covalent bond formation.[2] | Kitz-Wilson Plot (y-intercept). | |

| Second-order rate constant (Efficiency).[1] | Slope of | |

| Occupancy | % of enzyme modified at a given time. | Intact Protein Mass Spec (Deconvoluted spectra). |

| Selectivity | Off-target alkylation. | Activity-Based Protein Profiling (ABPP) in lysate. |

References

-

Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249. Link

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link

-

Strelow, J. M. (2017). A perspective on the kinetics of covalent binding. SLAS Discovery, 22(1), 3-20. Link

-

Potts, M. B., et al. (2025). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. Future Medicinal Chemistry. Link

Sources

Application Note: High-Confidence Cysteine Mapping using 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFP-Br) Isotopic Tagging

Executive Summary

This application note details the protocol and analysis strategy for using 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide (BCFP-Br) as a cysteine-reactive mass spectrometry tag. While standard alkylating agents (e.g., Iodoacetamide) effectively block disulfide bond reformation, they offer limited diagnostic utility in complex matrices.

BCFP-Br serves a dual purpose:

-

Cysteine Alkylation: It irreversibly caps reduced sulfhydryl groups via an

mechanism. -

Isotopic Coding: The retention of one Bromine and one Chlorine atom on the peptide creates a unique "isotopic fingerprint" (distinct M, M+2, M+4 pattern) that allows for high-specificity filtering of cysteine-containing peptides against high background noise.

Chemical Basis & Mechanism[1]

The Reagent

-

Name: 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

-

CAS: 1804382-39-5[1]

-

Reactive Core:

-bromo ketone (Phenacyl bromide). -

Isotopic Payload: The phenyl ring substituents (3-Br, 5-Cl, 2-F) remain attached to the peptide after the reaction.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution (

Crucial Distinction: The bromine atom on the alpha-carbon is lost. The bromine atom on the phenyl ring (3'-position) is retained, providing the mass tag.

Mass Shift Calculation

To accurately set search parameters in software (e.g., MaxQuant, Proteome Discoverer), the exact mass added to the peptide must be defined.

-

Formula of Added Group:

-

Composition:

-

Phenacyl Core (

minus 2 H for substituents = -

Substituents: Br, Cl, F[2]

-

-

Monoisotopic Mass (

):-

8

12.00000 = 96.00000 -

4

1.00783 = 4.03132 -

1

78.91834 = 78.91834 ( -

1

34.96885 = 34.96885 ( -

1

18.99840 = 18.99840 ( -

1

15.99491 = 15.99491 ( -

Total Monoisotopic Shift: 248.9118 Da

-

Experimental Protocol

Materials

-

Reagent: BCFP-Br (Dissolve in Acetonitrile to 200 mM immediately before use).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT to prevent alkylation of the reducing agent itself, though DTT can be used if removed via desalting prior to alkylation.

-

Buffer: 50 mM Ammonium Bicarbonate (pH 8.0). Note: Avoid Tris buffers if possible as primary amines can react with phenacyl bromides at high pH/temperature, though pH 8.0 is generally safe for short durations.

Workflow Steps

-

Denaturation & Reduction:

-

Dilute protein sample to 1 mg/mL in 50 mM Ammonium Bicarbonate containing 6 M Urea (or 1% SDC).

-

Add TCEP to a final concentration of 5 mM.

-

Incubate at 37°C for 30 minutes.

-

-

Alkylation (The Critical Step):

-

Add BCFP-Br stock to the sample for a final concentration of 10–15 mM (approx. 2-3x molar excess over total thiols).

-

Incubate: 1 hour at Room Temperature (25°C) in the dark .

-

Why Dark? Phenacyl halides can be light-sensitive; darkness prevents radical side reactions.

-

-

Quenching:

-

Add DTT (final 20 mM) to quench unreacted BCFP-Br. Incubate for 10 mins.

-

-

Cleanup & Digestion:

-

Precipitate protein (Acetone or Methanol/Chloroform) to remove excess reagent and urea.

-

Resuspend in digestion buffer (50 mM AmBic).

-

Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Inject onto C18 column.

-

MS Method: High-Resolution (Orbitrap/ToF) is required to resolve the isotopic envelope.

-

Workflow Visualization

Caption: Step-by-step workflow for BCFP-Br labeling, ensuring specific cysteine tagging and isotopic detection.

Mass Spectrometry Analysis & Interpretation

The Isotopic Fingerprint

The power of BCFP-Br lies in the presence of Chlorine (

Theoretical Intensity Distribution (Normalized to Base Peak):

| Isotope Peak | Mass Shift | Composition | Approx.[3][4] Relative Intensity |

| M | 0.0 | 100% | |

| M+2 | +1.997 | ~130% (The overlap makes this peak very intense) | |

| M+4 | +3.994 | ~30% |

Note: The exact intensities depend on the peptide's carbon count, but the "Twin Tower" effect (M and M+2 being roughly equal or M+2 being slightly higher) is the diagnostic signature.

Software Configuration

When setting up the database search (e.g., MaxQuant, Mascot):

-

Modification Type: Variable (if mapping) or Fixed (if quantitative).

-

Name: Cys-BCFP

-

Composition:

-

Monoisotopic Mass: 248.91182 Da

-

Specificities: Cysteine

Fragmentation Behavior

In MS/MS (HCD/CID), the thioether bond is generally stable. However, the phenacyl group can exhibit characteristic neutral losses or internal fragments:

-

Diagnostic Ion: The tropylium-like ion or halogenated phenyl cation may appear in the low mass region, though the peptide backbone fragmentation (b/y ions) usually dominates, allowing for sequence determination.

-

Mass Defect: The presence of Br and Cl introduces a negative mass defect (relative to the nominal mass), which can be used in "Mass Defect Filtering" (MDF) workflows to remove chemical noise.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | pH too low (< 7.0) | Adjust buffer to pH 8.[5]0. Thiolates require basic pH to attack. |

| Precipitation | Reagent insolubility | Ensure BCFP-Br is dissolved in 100% ACN or DMSO before adding to aqueous buffer. Keep organic solvent <20% final. |

| Over-alkylation | Reaction with Lys/His | Reduce pH to 7.5 or decrease reaction time. Phenacyl bromides are more specific to Cys than Iodoacetamide, but high pH drives off-target reactivity. |

| No Isotopic Pattern | Wrong precursor selection | Ensure the MS1 isolation window includes the full isotopic envelope (M to M+4). |

References

-

Hall, M. P., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC - NIH. Retrieved from [Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

Sources

- 1. 1804382-39-5 Cas No. | 2-Bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | Apollo [store.apolloscientific.co.uk]

- 2. Buy 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide | 1805576-81-1 [smolecule.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. msbioworks.com [msbioworks.com]

Fluorescent labeling of proteins using derivatives of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Application Notes & Protocols: A Guide to Site-Specific Protein Modification

Topic: Fluorescent Labeling of Proteins Using Derivatives of 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Introduction: Unlocking Protein Dynamics with Precision Fluorophores

The study of protein structure, function, and interaction is fundamental to advancing our understanding of biological processes and is a cornerstone of modern drug development.[1] Fluorescent labeling has emerged as a powerful and sensitive technique for elucidating these complexities in real-time and within the native cellular environment.[2][][4] Among the diverse repertoire of fluorescent probes, those enabling site-specific modification offer unparalleled precision, allowing researchers to interrogate specific domains or residues without perturbing the overall protein architecture.[5][6]

This guide introduces a novel class of fluorescent labeling reagents based on the 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide scaffold. These reagents are α-haloketones, a class of compounds known for their reactivity towards nucleophilic amino acid residues.[7][8] The unique electronic properties conferred by the halogen substitutions on the phenyl ring are designed to modulate the reactivity and spectroscopic properties of the fluorophore, offering a new tool for protein biochemists. This document will provide a comprehensive overview of the labeling mechanism, detailed experimental protocols, and methods for characterization of the resulting fluorescently labeled proteins.

The Chemistry of Labeling: An In-Depth Look at the Mechanism

The core of the labeling technology lies in the reactivity of the α-bromo ketone moiety of the 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide derivatives. This functional group acts as an electrophile, readily undergoing nucleophilic substitution with specific amino acid side chains.[7][9]

The primary target for this class of reagents is the sulfhydryl group of cysteine residues.[10] The high nucleophilicity of the cysteine thiol, particularly in its deprotonated thiolate form, makes it an ideal target for specific modification under controlled pH conditions.[10][] The reaction proceeds via an SN2 mechanism, resulting in a stable thioether linkage between the protein and the fluorescent probe.

While cysteine is the most common target, other nucleophilic residues such as histidine (imidazole ring) and lysine (ε-amino group) can also be modified, particularly at higher pH values where they are more likely to be deprotonated and thus more nucleophilic.[6] The specificity of the labeling reaction can be fine-tuned by controlling the pH, temperature, and reaction time.

Below is a diagram illustrating the proposed labeling reaction with a cysteine residue.

Figure 1: Proposed reaction mechanism for the fluorescent labeling of a protein's cysteine residue.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the fluorescent labeling of proteins using 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide derivatives. It is crucial to note that optimal conditions will vary depending on the specific protein and the chosen fluorescent derivative.

I. Protein Preparation

-

Purification: The protein of interest should be purified to >95% homogeneity to avoid non-specific labeling of contaminating proteins.

-

Buffer Exchange: The purified protein should be in a suitable buffer for labeling. A recommended starting buffer is 50 mM HEPES, pH 7.5, containing 150 mM NaCl. Avoid buffers containing nucleophiles such as Tris, as they can compete with the protein for the labeling reagent.

-

Reduction of Disulfides (Optional): If the target cysteine(s) are involved in disulfide bonds, they must first be reduced.[10]

-

Incubate the protein with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

-

Alternatively, dithiothreitol (DTT) can be used, but it must be removed prior to adding the labeling reagent as it will react with it.[10] Removal can be achieved by size-exclusion chromatography.

-

II. Labeling Reaction

-

Reagent Preparation: Prepare a 10 mM stock solution of the 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide derivative in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution (typically 1-5 mg/mL) with the labeling reagent stock solution. A 10 to 20-fold molar excess of the labeling reagent over the protein is a good starting point.[10]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the fluorophore.

-

Quenching the Reaction: To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 50 mM to consume any unreacted labeling reagent.[10]

III. Purification of the Labeled Protein

It is critical to remove the unreacted fluorescent probe, as it can interfere with downstream applications and lead to high background fluorescence.[2]

-

Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the labeled protein from the free dye. Use a resin with an appropriate molecular weight cutoff for your protein of interest.

-

Dialysis: An alternative to SEC is dialysis. Dialyze the sample against a large volume of buffer (e.g., 1L) with several buffer changes over 24-48 hours.

The general workflow for protein labeling and purification is depicted in the diagram below.

Figure 2: General workflow for fluorescently labeling a protein and subsequent purification.

Characterization of the Labeled Protein

After purification, it is essential to characterize the labeled protein to determine the extent of labeling and to ensure that the labeling has not adversely affected the protein's function.

I. Determination of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.[10]

-

Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the fluorophore.

-

Calculate Concentrations:

-

The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.

-

Protein Concentration (M) = [A₂₈₀ - (Aλmax × CF)] / εprotein

-

Where CF is the correction factor (A₂₈₀ of the dye / Aλmax of the dye).

-

-

The concentration of the dye can be calculated as:

-

Dye Concentration (M) = Aλmax / εdye

-

-

-

Calculate DOL:

-

DOL = Dye Concentration / Protein Concentration

-

II. Spectroscopic Properties

The fluorescent properties of the labeled protein should be characterized to ensure the label is behaving as expected.

| Parameter | Description | Method of Measurement |

| Excitation Maximum (λex) | The wavelength at which the fluorophore absorbs the most light. | Measured using a spectrophotometer or fluorometer. |

| Emission Maximum (λem) | The wavelength at which the fluorophore emits the most light. | Measured using a fluorometer. |

| Quantum Yield (Φ) | The efficiency of the fluorescence process.[12] | Determined relative to a known standard. |

| Fluorescence Lifetime (τ) | The average time the fluorophore stays in the excited state. | Measured using time-resolved fluorescence spectroscopy. |

Table 1: Key Spectroscopic Parameters for Characterizing Fluorescently Labeled Proteins.

III. Functional Analysis

It is crucial to verify that the fluorescent label has not compromised the biological activity of the protein. The specific assay will depend on the protein's function but could include:

-

Enzyme activity assays

-

Protein-protein binding assays (e.g., ELISA, Surface Plasmon Resonance)

-

Cell-based functional assays

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Degree of Labeling | - Inaccessible cysteine residues.- Disulfide bond formation.- Inactive labeling reagent. | - Unfold the protein under denaturing conditions (if refolding is possible).- Ensure complete reduction of disulfides.- Use a fresh stock of the labeling reagent. |

| High Background Fluorescence | - Incomplete removal of free dye.- Non-specific binding of the dye to the protein. | - Optimize the purification protocol (e.g., use a longer SEC column).- Include a mild detergent in the purification buffer. |

| Protein Precipitation | - The label affects protein solubility.- High concentration of organic solvent from the dye stock. | - Reduce the molar excess of the labeling reagent.- Add the labeling reagent stock solution dropwise while vortexing. |